10-Hydroxy aconitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Hydroxy aconitine is a diterpenoid alkaloid derived from the Aconitum species. It is known for its potent biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. This compound is a hydroxylated derivative of aconitine, which is one of the primary bioactive components found in Aconitum plants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy aconitine typically involves the hydroxylation of aconitine. This process can be achieved through various chemical reactions, including selective oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often relies on the extraction and purification from natural sources, primarily Aconitum plants. The process involves several steps:

Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.

化学反応の分析

Types of Reactions: 10-Hydroxy aconitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to aconitine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of aconitine.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Pharmacological Applications

1. Cardiovascular Effects

10-Hydroxy aconitine exhibits significant effects on cardiovascular health. It has been shown to influence cardiac myocyte activity by regulating ion currents (sodium, calcium, and potassium), which can lead to alterations in heart rate and contractility. Studies indicate that it may have antiarrhythmic properties, making it a candidate for treating certain cardiovascular diseases .

2. Anti-Inflammatory and Analgesic Properties

The compound has demonstrated anti-inflammatory and analgesic effects, making it useful in pain management. Its mechanisms involve modulation of inflammatory pathways and reduction of pain signaling at the neuronal level . This dual action enhances its potential as a therapeutic agent for conditions involving chronic pain and inflammation.

3. Cancer Treatment

Recent studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of oxidative stress and apoptosis pathways .

Toxicological Studies

1. Toxicity Mechanisms

Despite its therapeutic potential, this compound is also associated with significant toxicity. It can induce severe arrhythmias and other cardiac dysfunctions due to its effects on ion channels in cardiac tissues . Understanding these toxicological profiles is crucial for developing safe therapeutic strategies.

2. Pharmacokinetics

Research using advanced analytical techniques such as UPLC-MS/MS has characterized the pharmacokinetics of this compound in animal models. Findings indicate that the bioavailability of the compound is relatively low (around 17.6%), with a half-life of approximately 1.3 hours for intravenous administration . These parameters are critical for determining dosing regimens in clinical applications.

Case Studies

1. Clinical Implications and Safety

A systematic review highlighted the need for careful consideration of the safety profile of this compound when used therapeutically. Studies have documented cases of accidental poisoning, emphasizing the importance of understanding both its therapeutic benefits and risks .

2. Combination Therapies

Research has explored the use of this compound in combination with other treatments to enhance efficacy while mitigating toxicity. For instance, combining it with electroacupuncture showed promising results in improving cardiac function without exacerbating toxicity .

Comparative Data Table

作用機序

The mechanism of action of 10-Hydroxy aconitine involves its interaction with various molecular targets and pathways:

類似化合物との比較

Aconitine: The parent compound, known for its potent toxicity and similar biological activities.

Mesaconitine: Another hydroxylated derivative with comparable properties.

Hypaconitine: A related compound with distinct pharmacological effects

Uniqueness of 10-Hydroxy aconitine: this compound stands out due to its specific hydroxylation pattern, which imparts unique biological activities and potentially lower toxicity compared to aconitine. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

生物活性

10-Hydroxy aconitine, a potent alkaloid derived from the Aconitum plant, exhibits significant biological activity with implications for both therapeutic applications and toxicology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

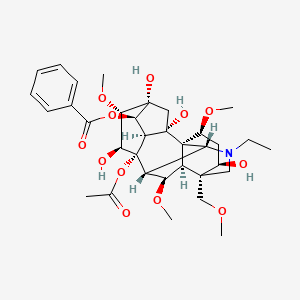

Chemical Structure and Properties

This compound is classified as a C19-diterpenoid alkaloid. Its structure is characterized by a hydroxyl group at the 10th position, which influences its pharmacological effects. The compound has garnered attention due to its dual role as a potential therapeutic agent and a toxic substance.

Pharmacological Activities

1. Cardiovascular Effects

this compound has been shown to affect cardiac function significantly. It acts as a partial agonist on voltage-gated sodium channels, influencing cardiac excitability and contractility. Research indicates that it can induce calcium overload in myocardial cells, leading to altered electrophysiological activity:

| Concentration (μM) | Effect on Myocardial Cells | Mechanism |

|---|---|---|

| 60 | Increased RyR2 expression | Calcium homeostasis disorder |

| 120 | Decreased NCX1, DHPR-a1 | Calcium overload |

These changes can result in arrhythmias and other cardiac dysfunctions, emphasizing the need for caution in therapeutic use.

2. Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. It enhances the activity of superoxide dismutase (SOD), reducing oxidative stress markers such as malondialdehyde (MDA) levels:

| Treatment (mg/kg) | MDA Levels (μmol/L) | SOD Activity (U/mg protein) |

|---|---|---|

| Control | 5.2 | 2.5 |

| Aconitine (100) | 3.1 | 3.8 |

This suggests potential protective effects against oxidative damage in various tissues.

The biological activity of this compound is primarily mediated through its interaction with ion channels and modulation of intracellular calcium levels. It binds to sodium channels, prolonging their opening and leading to increased sodium influx, which alters neuronal excitability and may contribute to its analgesic effects.

Case Studies

A review of preclinical studies highlighted over 5,000 cases of aconitine poisoning from 2001 to 2010, indicating its potent toxicity when misused or overdosed . In controlled studies, administration of this compound at doses exceeding therapeutic levels resulted in significant myocardial damage and increased mortality rates in animal models.

Toxicology

Despite its potential therapeutic uses, the toxicological profile of this compound cannot be overlooked. The compound has been implicated in numerous poisoning cases due to its narrow therapeutic index:

| Study | Outcome |

|---|---|

| Liu et al., 2007 | Significant decrease in cell viability |

| Xu et al., 2008 | Induction of DNA damage |

| Zhou et al., 2020 | Cardiotoxic effects observed at high doses |

The risk of toxicity necessitates careful monitoring when considering this compound for clinical applications.

Q & A

Q. Basic: What analytical methods are recommended for the identification and quantification of 10-Hydroxy aconitine in experimental settings?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis (≥96% purity is typical for analytical standards) . For metabolic studies or trace quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For example, LC-MS/MS was validated for detecting aconitine in rat liver homogenates, achieving a linear range of 0.5–100 ng/mL with R² > 0.99 . Method validation should include parameters like recovery rates, precision, and stability under storage conditions (2–8°C, methanol/chloroform solubility) .

Q. Basic: How should researchers assess the purity and stability of this compound in laboratory settings?

Purity can be confirmed via HPLC-UV with a C18 column and gradient elution (e.g., acetonitrile/water mobile phase). Stability testing should include:

- Thermal stability : Monitor degradation at 25°C vs. 4°C over 24–72 hours.

- Photostability : Exposure to UV light to assess isomerization risks.

- Solvent compatibility : Verify solubility in methanol/chloroform and avoid aqueous buffers prone to hydrolysis .

Q. Advanced: How can researchers reconcile contradictory findings on this compound’s cardiotoxic vs. antiarrhythmic effects?

The dual effects depend on dosage, administration protocols, and model systems . For instance:

- Antiarrhythmic action : In rat models, pre-treatment with this compound (5 min before aconitine) reduced heart rate by 15–20% (p < 0.01) via sodium channel modulation .

- Cardiotoxicity : At higher doses (≥1 μM in H9C2 cells), it induced apoptosis via ROS-activated p38/MAPK pathways , increasing Bax/Bcl-2 ratios and caspase-3 cleavage .

Recommendation : Use dose-response curves and species-specific models (e.g., zebrafish for toxicity screening vs. rodent models for arrhythmia studies) to contextualize results .

Q. Advanced: What experimental designs are optimal for studying this compound’s toxicity-reduction strategies?

Orthogonal experimental designs (e.g., L9(34) matrix) are effective for multi-factor studies. For example, combining this compound with liquiritin and glycyrrhetinic acid reduced cytotoxicity in HepG2 cells by 30–47% compared to monotherapy. This approach identifies synergistic interactions while minimizing trial numbers .

Q. Advanced: What computational methods are used to predict this compound’s molecular targets and toxicity mechanisms?

Network pharmacology integrates:

- Target prediction : Upload the 3D structure (PubChem CID) to SwissTargetPrediction and PharmMapper to identify potential targets (e.g., voltage-gated sodium channels, CYP450 enzymes) .

- Toxicity networks : Cross-reference predicted targets with cardiotoxicity-associated genes in the Comparative Toxicogenomics Database (CTD). Molecular docking (AutoDock Vina) can validate binding affinities to targets like TRPV2 or CYP2J3 .

Q. Advanced: How should researchers address contradictions in heart rate modulation data across studies?

Discrepancies often arise from timing of drug administration and baseline heart rates . For example:

- In rats, pre-treatment with 5OF-PF reduced heart rate by 12% in the first 15 min post-aconitine, but no effect was observed after 20 min (p > 0.05) .

- Propafenone showed sustained suppression (25 min, p < 0.01) .

Solution : Standardize protocols (e.g., ECG monitoring at 5-min intervals) and report baseline variability .

Q. Advanced: What in vitro models are suitable for studying this compound’s hepatic metabolism?

Rat liver homogenate assays coupled with LC-MS/MS are ideal. A validated protocol showed that glycyrrhetinic acid increased aconitine’s metabolic rate from 10.97% to 47.01% over 22 hours by upregulating CYP2J3 . For human relevance, primary hepatocytes or HepaRG cells can be used with CYP enzyme inhibitors (e.g., ketoconazole) to identify metabolic pathways.

Q. Advanced: How can researchers investigate this compound’s DNA-binding mechanisms?

Isothermal titration calorimetry (ITC) and molecular docking revealed that this compound binds to DNA grooves via hydrogen bonds (ΔG = −23.5 kJ/mol), preferentially interacting with thymine-rich regions . Fluorescence quenching assays (e.g., ethidium bromide displacement) can quantify binding constants (K = 1.2 × 10⁴ M⁻¹) .

Q. Advanced: What methodologies elucidate this compound’s role in apoptosis regulation?

- CCK-8 assays : Dose-dependent cytotoxicity (IC50 = 0.5 μM in H9C2 cells) .

- Western blotting : Measure Bax, Bcl-2, and cleaved caspase-3. For example, 2 μM this compound increased Bax/Bcl-2 ratios by 3.5-fold .

- ROS detection : Use DCFH-DA probes to quantify oxidative stress linked to p38/MAPK activation .

Q. Advanced: How can combinatorial therapies mitigate this compound’s toxicity while retaining efficacy?

Herb-herb compatibility studies demonstrate synergism. For example:

- Radix Glycyrrhizae co-administration : Increased aconitine’s metabolic clearance by 32% in vitro via CYP3A4 induction .

- Liquiritin combination : Reduced cardiomyocyte apoptosis by 40% in orthogonal-designed experiments .

Recommendation : Use fractional inhibitory concentration (FIC) indices to quantify synergism/antagonism.

特性

CAS番号 |

41849-35-8 |

|---|---|

分子式 |

C34H47NO12 |

分子量 |

661.7 g/mol |

IUPAC名 |

[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |

InChIキー |

GMSKTJVHWUUOMY-LSNKLNPBSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

異性体SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

正規SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

同義語 |

Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。